Probenecid Glucuronide

Vue d'ensemble

Description

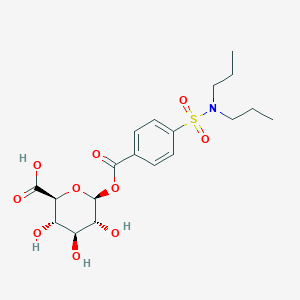

(2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid, also known as (2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid, is a useful research compound. Its molecular formula is C₁₉H₂₇NO₁₀S and its molecular weight is 461.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibition de la conjugaison glucuronide

Le Probenecid Glucuronide a été trouvé pour inhiber la conjugaison glucuronide du Resvératrol, un antioxydant naturel ayant un potentiel thérapeutique dans la prévention et le traitement des maladies néoplasiques et autres troubles humains . Cette inhibition pourrait potentiellement améliorer l'exposition systémique au Resvératrol chez l'homme .

Modulation de la glucuronidation acyle du probénécide

Le composé a été étudié pour son rôle dans la modulation de la glucuronidation acyle du probénécide dans le foie humain . L'équilibre des activités des enzymes responsables de la glucuronidation acyle du probénécide et de la déglucuronidation du probénécide acyle bêta-D-glucuronide est important pour la formation du probénécide acyle bêta-D-glucuronide, qui peut être associé à des réactions indésirables observées après l'administration de probénécide .

Médiateur des toxicités induites par les médicaments

Les glucuronides acyle, y compris le probénécide acyle bêta-D-glucuronide, ont été étudiés comme médiateurs potentiels des toxicités induites par les médicaments . Ces conjugués médicamenteux réactifs peuvent modifier de manière covalente les molécules biologiques, y compris les protéines, les lipides et les acides nucléiques .

Rôle dans le métabolisme des médicaments

Le this compound joue un rôle important dans le métabolisme des médicaments contenant de l'acide carboxylique chez les animaux et les humains . Il circule souvent dans le plasma avant d'être excrété dans l'urine et la bile .

Stratégie pharmacologique potentielle

Le probénécide, le composé parent du this compound, a été évoqué comme une stratégie pharmacologique potentielle pour intervenir dans la neurodégénérescence comme conséquence de la neuroinflammation .

Rôle dans les programmes de découverte et d'optimisation des médicaments

L'étude des glucuronides acyle, y compris le probénécide acyle bêta-D-glucuronide, a conduit au développement de stratégies de réduction des risques pour minimiser la probabilité de toxicité médiée par le glucuronide acyle dans les programmes de découverte et d'optimisation des médicaments

Mécanisme D'action

Target of Action

Probenecid, the parent compound of Probenecid Glucuronide, primarily targets the renal tubular transport system . It inhibits the renal excretion of organic anions and reduces tubular reabsorption of urate . This action is particularly significant in the treatment of conditions like gouty arthritis and hyperuricemia .

Mode of Action

Probenecid inhibits the tubular reabsorption of urate, leading to increased urinary excretion of uric acid and decreased serum urate levels . It achieves this by competitively inhibiting organic anion transporters, which are responsible for the excretion of organic agents .

Biochemical Pathways

Probenecid is metabolized by glucuronide conjugation and oxidation of its alkyl side chains . The glucuronide conjugate, this compound, is formed in the kidney during its passage of the tubule . This glucuronidation process is a key pathway in the metabolism of carboxylic acid-containing drugs .

Pharmacokinetics

The absorption of Probenecid is essentially complete following oral administration . It is extensively metabolized by glucuronide conjugation and oxidation of the alkyl side chains . The half-life of Probenecid in plasma is dose-dependent, ranging from 4 to 12 hours . The renal clearance of Probenecid remains constant . The protein binding of this compound in vitro is 75% .

Result of Action

The primary result of Probenecid’s action is the reduction of serum uric acid concentrations in chronic gouty arthritis and tophaceous gout in patients with frequent disabling gout attacks . It has also been effectively used to promote uric acid excretion in hyperuricemia secondary to the administration of thiazide and related diuretics .

Action Environment

The action of Probenecid and its glucuronide metabolite is influenced by the renal environment. The formation of this compound occurs in the kidney during its passage of the tubule . The renal excretion rate of this compound shows a plateau value with acidic urine pH . This suggests that the renal environment and urinary pH can influence the action, efficacy, and stability of this compound.

Analyse Biochimique

Biochemical Properties

Probenecid Glucuronide is a product of phase II metabolism, specifically glucuronidation, catalyzed by uridine 5′-diphospho-glucuronosyltransferases (UGTs) . This metabolite interacts with various enzymes and proteins, including organic anion transporters (OATs and OATPs), which mediate its uptake into the liver and kidney . It also interacts with efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), which mediate its expulsion into bile, urine, and the intestinal lumen .

Cellular Effects

This compound can influence cell function through its interactions with these transport proteins. For instance, it can affect cell signaling pathways related to the transport of organic anions

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a glucuronide conjugate, it exhibits a degree of electrophilicity, allowing it to covalently modify biological molecules, including proteins, lipids, and nucleic acids . This can lead to changes in the function of these molecules and potentially influence cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, its stability in plasma is pH-dependent, declining to 10% of the original value within 6 hours at pH 7.4 . This suggests that the compound may degrade over time, potentially influencing its long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, in a mouse model of peripartum cardiomyopathy, treatment with Probenecid led to improved outcomes, suggesting a dose-dependent effect . The specific effects of different dosages of this compound in animal models have not been extensively studied.

Metabolic Pathways

This compound is involved in the metabolic pathway of glucuronidation, a major phase II metabolic reaction . This pathway involves the addition of a glucuronic acid group to Probenecid, facilitated by UGT enzymes . The resulting glucuronide conjugate can then interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues via various transport proteins. Uptake transporters, such as OATs and OATPs, mediate its uptake into the liver and kidney . Efflux transporters, such as MRPs and BCRP, mediate its expulsion into bile, urine, and the intestinal lumen . These transport processes can influence the localization and accumulation of this compound within cells and tissues.

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO10S/c1-3-9-20(10-4-2)31(27,28)12-7-5-11(6-8-12)18(26)30-19-15(23)13(21)14(22)16(29-19)17(24)25/h5-8,13-16,19,21-23H,3-4,9-10H2,1-2H3,(H,24,25)/t13-,14-,15+,16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOGRYWIYJNLDE-NAHJCDBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20955588 | |

| Record name | 1-O-[4-(Dipropylsulfamoyl)benzoyl]hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34017-15-7 | |

| Record name | Probenecid glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034017157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-[4-(Dipropylsulfamoyl)benzoyl]hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How is probenecid glucuronide formed, and what is its metabolic fate?

A: Probenecid undergoes glucuronidation primarily in the kidneys, a process catalyzed by UDP-glucuronosyltransferases (UGTs). [] This reaction conjugates glucuronic acid to probenecid, forming this compound. Interestingly, this metabolic pathway exhibits capacity-limited kinetics in humans, meaning the rate of glucuronidation plateaus at higher probenecid concentrations. [, ] Further studies revealed substantial interindividual variability in this capacity-limited renal glucuronidation. [] Following formation, this compound can undergo several processes, including acyl migration, hydrolysis, and covalent binding to proteins. []

Q2: What is acyl migration, and why is it significant in the context of this compound?

A: Acyl migration refers to the intramolecular transfer of the acyl group within the glucuronide molecule. In the case of this compound, this process leads to the formation of 2-, 3-, and 4-acyl isomers, each existing in both alpha and beta anomeric forms. [] This isomerization is significant because it can alter the compound's reactivity and binding affinity to proteins, potentially influencing its pharmacological and toxicological profile.

Q3: How does this compound interact with proteins, and what are the implications of this interaction?

A: this compound demonstrates rapid and significant covalent binding to plasma proteins, primarily through the Schiff's base mechanism. [] This interaction could be a contributing factor to the immunologically-mediated adverse effects occasionally observed with probenecid. [] The formation of this compound-protein adducts may trigger an immune response, leading to hypersensitivity reactions.

Q4: How does the reactivity of this compound compare to other drug acyl glucuronides?

A: Research indicates that this compound is significantly more susceptible to acyl migration and hydrolysis than other known drug acyl glucuronides under physiological conditions. [] This heightened reactivity, coupled with its propensity to bind to plasma proteins, underscores the importance of understanding its metabolic fate and potential for adverse reactions.

Q5: What analytical methods are employed to study probenecid and its metabolites?

A: Various analytical techniques are utilized to investigate probenecid and its metabolites, including gas chromatography (GC) [] and high-pressure liquid chromatography (HPLC). [] These methods facilitate the separation, identification, and quantification of probenecid and its metabolites in biological samples, enabling researchers to track their formation, distribution, and elimination.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.